Propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
PROPAN-2-YL 2-(BUTYLSULFANYL)-7-METHYL-4-OXO-5-(PYRIDIN-3-YL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-(BUTYLSULFANYL)-7-METHYL-4-OXO-5-(PYRIDIN-3-YL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and solvents such as ethanol or water-ethanol mixtures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 2-(BUTYLSULFANYL)-7-METHYL-4-OXO-5-(PYRIDIN-3-YL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically occur under mild to moderate temperatures, with reaction times varying from a few hours to several days. Solvents such as dichloromethane, ethanol, and water are frequently used to dissolve the reactants and facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
PROPAN-2-YL 2-(BUTYLSULFANYL)-7-METHYL-4-OXO-5-(PYRIDIN-3-YL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its enzyme inhibitory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting specific enzymes involved in cellular processes. It targets enzymes such as poly (ADP-ribose) polymerases (PARP-1), which play a crucial role in DNA repair mechanisms. By inhibiting these enzymes, the compound can induce genomic instability in cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: Known for their PARP-1 inhibitory activity.
Pyrazolo[3,4-d]pyrimidine derivatives: Used as CDK2 inhibitors in cancer treatment.
Pyrrolo[2,3-d]pyrimidine derivatives: Employed as selective CDK4/6 inhibitors.
Uniqueness
PROPAN-2-YL 2-(BUTYLSULFANYL)-7-METHYL-4-OXO-5-(PYRIDIN-3-YL)-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE stands out due to its unique combination of functional groups, which confer specific binding properties and biological activities. Its ability to inhibit multiple enzymes involved in cancer cell proliferation makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C21H26N4O3S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
propan-2-yl 2-butylsulfanyl-7-methyl-4-oxo-5-pyridin-3-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H26N4O3S/c1-5-6-10-29-21-24-18-17(19(26)25-21)16(14-8-7-9-22-11-14)15(13(4)23-18)20(27)28-12(2)3/h7-9,11-12,16H,5-6,10H2,1-4H3,(H2,23,24,25,26) |
InChI Key |
IDFZRHVYAIXETG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC(C)C)C3=CN=CC=C3)C(=O)N1 |
Origin of Product |
United States |
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